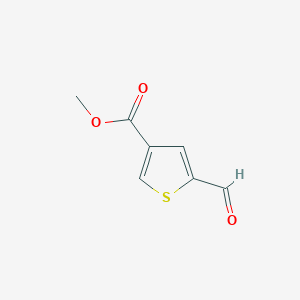

Methyl 5-formylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXNZRYWBFMVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356011 | |

| Record name | methyl 5-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-66-6 | |

| Record name | 3-Thiophenecarboxylic acid, 5-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry

Thiophene (B33073) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The ability to readily modify both the formyl and carboxylate groups of Methyl 5-formylthiophene-3-carboxylate allows for the synthesis of libraries of novel thiophene-based compounds. These compounds can then be screened for potential therapeutic applications. For example, the formyl group can be used as a handle to introduce various pharmacophores, while the carboxylate can be converted to an amide to improve bioavailability or target specific enzymes.

Materials Science

Established Synthetic Routes to the Thiophene (B33073) Core

The synthesis of this compound can be approached by constructing the substituted thiophene ring and then introducing the functional groups, or by functionalizing a pre-existing thiophene-3-carboxylate core. The latter approach is more common and focuses on the regioselective introduction of the formyl group.

The introduction of a formyl group onto a thiophene ring is typically achieved through electrophilic substitution reactions. When starting with a methyl thiophene-3-carboxylate, the key challenge is controlling the position of the incoming electrophile (regioselectivity). The ester group at the 3-position is an electron-withdrawing group and acts as a meta-director. However, in five-membered heterocycles like thiophene, the directing effects are more complex. The C2 and C5 positions are inherently more reactive towards electrophiles than the C4 position.

The ester group at C3 deactivates the adjacent C2 and C4 positions, making the C5 position the most favorable site for electrophilic attack. This inherent reactivity preference leads to a high degree of regioselectivity in formylation reactions, yielding the desired 5-formyl product.

Several methods are employed for the formylation of thiophenes:

Vilsmeier-Haack Reaction: This is one of the most common and effective methods. It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The reaction proceeds under mild conditions and generally offers high yields of the 5-formyl isomer.

Rieche Formylation: This method uses dichloromethyl methyl ether (MeOCHCl₂) in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). While effective, it can sometimes lead to different regioselectivity ratios compared to the Vilsmeier-Haack reaction. researchgate.net

Metalation-Formylation: An alternative strategy involves directed ortho-metalation. The thiophene ring is first deprotonated at a specific position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like DMF. This method offers excellent control over regioselectivity but requires anhydrous conditions and cryogenic temperatures (-78 °C). researchgate.net

| Method | Reagents | Typical Conditions | Key Advantage |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ (or (COCl)₂) | 0 °C to room temperature | High regioselectivity for C5, mild conditions |

| Rieche Formylation | MeOCHCl₂, Lewis Acid (e.g., TiCl₄) | Low temperatures | Alternative for substrates sensitive to Vilsmeier conditions |

| Metalation-Formylation | 1. n-BuLi or LDA 2. DMF | -78 °C to 0 °C, anhydrous | Excellent regiochemical control via directed metalation |

The methyl ester functionality can be introduced either before or after the formylation step. If the synthesis starts from 5-formylthiophene-3-carboxylic acid, a direct esterification is required. Conversely, one could begin with thiophene-3-carboxylic acid, perform the esterification first, and then proceed with formylation as described above.

Common esterification methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing the water byproduct or using a large excess of the alcohol. masterorganicchemistry.com

Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 5-formylthiophene-3-carbonyl chloride is then reacted with methanol to yield the methyl ester. This is a high-yield, non-reversible method.

Use of Coupling Agents: Modern esterification protocols utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the reaction between the carboxylic acid and methanol under mild conditions. derpharmachemica.com

POCl₃-Mediated Esterification: A practical and efficient protocol for the esterification of aromatic carboxylic acids uses phosphoryl chloride (POCl₃) as a catalyst to react the acid with an alcohol. This method is noted for its functional group tolerance and often proceeds in high yields at relatively low temperatures. derpharmachemica.com

This compound as a Key Building Block in Multi-Step Syntheses

The dual functionality of this compound makes it an ideal starting point for synthesizing more elaborate molecular architectures. The aldehyde and ester groups can be modified selectively or used in concert to build complex heterocyclic systems.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov The aldehyde group of this compound is well-suited for participation in various MCRs, allowing for the rapid construction of diverse molecular libraries.

While specific examples directly using this compound are specialized, its aldehyde functionality allows it to be a component in well-known MCRs such as:

Hantzsch Dihydropyridine Synthesis: Reacting the aldehyde with a β-ketoester and ammonia or ammonium acetate to produce dihydropyridine derivatives.

Biginelli Reaction: A one-pot cyclocondensation between the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones.

Gewald Aminothiophene Synthesis: Although this is a method to form a thiophene ring, the aldehyde can be used in related MCRs that build upon a pre-formed thiophene scaffold.

The use of this building block in MCRs introduces the thiophene-3-carboxylate motif into larger, often biologically active, heterocyclic structures. mdpi.com

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its transformation is a key strategy in syntheses involving this compound.

Oxidation: The formyl group can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), yielding a thiophene-3,5-dicarboxylic acid derivative.

Reduction: Selective reduction of the aldehyde to a primary alcohol is readily achieved with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), affording Methyl 5-(hydroxymethyl)thiophene-3-carboxylate. chemscene.com

Condensation Reactions: The aldehyde undergoes condensation with active methylene (B1212753) compounds (Knoevenagel condensation), ylides (Wittig reaction), or enolates (aldol condensation) to form new carbon-carbon bonds and extend the carbon skeleton.

Reductive Amination: Reaction with an amine followed by reduction (e.g., with sodium cyanoborohydride, NaBH₃CN) converts the aldehyde into a secondary or tertiary amine, a crucial transformation for synthesizing many pharmaceutical compounds.

The methyl ester group can also be selectively transformed, providing another avenue for molecular diversification.

Hydrolysis: Saponification of the ester using a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, yields the corresponding 5-formylthiophene-3-carboxylic acid. google.com

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by first hydrolyzing it to the carboxylic acid and then using standard peptide coupling conditions. This is a key step in the synthesis of 2-(acylamino)thiophene-3-carboxamides, which have been investigated for pharmacological activity. researchgate.net

Transesterification: By heating the methyl ester in a different alcohol (e.g., ethanol) with an acid or base catalyst, the methyl group can be exchanged for another alkyl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. If both the aldehyde and ester are to be reduced, LiAlH₄ is a suitable reagent.

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldehyde | Reductive Amination | R₂NH, NaBH₃CN | Amine |

| Ester | Hydrolysis | NaOH or LiOH, then H₃O⁺ | Carboxylic Acid |

| Ester | Amidation | R₂NH, heat (or via acid) | Amide |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

Emerging Catalytic Approaches in this compound-Related Synthesis

The synthesis of specifically substituted thiophenes, such as this compound, is driven by their potential applications in medicinal chemistry and material science. Traditional synthetic methods often require harsh conditions and multiple steps. Consequently, modern organic synthesis has increasingly focused on the development of efficient, selective, and sustainable catalytic methods. This section explores emerging catalytic strategies that are relevant to the synthesis of this compound and structurally related compounds, focusing on catalytic C-H bond functionalization for formylation and carboxylation of the thiophene ring.

Emerging catalytic approaches primarily revolve around the direct introduction of formyl and carboxylate functionalities onto a pre-existing thiophene scaffold. These methods offer advantages in terms of atom economy and procedural simplicity over classical multi-step syntheses. Key strategies include catalytic formylation and carboxylation reactions.

Catalytic Formylation of Thiophene Derivatives:

Recent research has explored palladium-catalyzed formylation of aryl halides and triflates using various formylating agents. organic-chemistry.org For instance, the palladium-catalyzed reductive carbonylation of aryl iodides using formic acid as a carbon monoxide source presents a viable strategy. organic-chemistry.org This method avoids the handling of toxic CO gas and demonstrates tolerance to a range of functional groups. organic-chemistry.org While not yet specifically reported for methyl thiophene-3-carboxylate, this approach could potentially be adapted for the formylation of a halogenated precursor.

Another avenue involves the direct C-H formylation of thiophenes. While still a developing area, the principles of transition-metal-catalyzed C-H activation and functionalization are being increasingly applied to heterocycles. Such a direct approach would represent a significant advancement in the synthesis of formylthiophene derivatives.

| Catalytic Formylation Approach | Catalyst/Reagents | Key Features | Potential Applicability |

| Palladium-Catalyzed Reductive Carbonylation | Pd(OAc)₂, PPh₃, I₂, Et₃N | Uses formic acid as a CO source, mild conditions. organic-chemistry.org | Formylation of a halogenated methyl thiophene-3-carboxylate precursor. |

| Direct C-H Formylation | Transition metal catalysts (e.g., Rh, Ru) | High atom economy, direct functionalization. | Direct formylation of methyl thiophene-3-carboxylate. |

Catalytic Carboxylation of Thiophene Derivatives:

The introduction of the methyl carboxylate group is the other key transformation. Transition-metal-catalyzed carboxylation of C-H bonds with carbon dioxide (CO₂) is a highly attractive and sustainable strategy.

Recent studies have demonstrated the feasibility of Ag(I)-catalyzed C-H carboxylation of thiophene derivatives. researchgate.net This method allows for the direct introduction of a carboxylic acid group, which can then be esterified to the desired methyl ester. Similarly, palladium-catalyzed carboxylation of thiophenes with CO₂ has been investigated, with mechanistic studies providing insights into the reaction pathway. mdpi.com These catalytic systems offer a more environmentally friendly alternative to traditional methods that often rely on organometallic reagents like Grignard reagents followed by quenching with CO₂.

Furthermore, carboxylate-assisted carboxylation of thiophene with CO₂ in a solvent-free carbonate medium has been reported as an efficient method. mdpi.com This approach highlights the potential for developing highly efficient and sustainable carboxylation protocols.

| Catalytic Carboxylation Approach | Catalyst/Reagents | Key Features | Potential Applicability |

| Ag(I)-Catalyzed C-H Carboxylation | Silver(I) salts | Direct carboxylation of the thiophene C-H bond. researchgate.net | Carboxylation of 3-formylthiophene, followed by esterification. |

| Palladium-Catalyzed Carboxylation | Pd(OAc)₂ | Utilizes CO₂ as a C1 source. mdpi.com | Carboxylation of a suitable thiophene precursor. |

| Carboxylate-Assisted Carboxylation | Cs₂CO₃ / Carboxylate additive | Solvent-free conditions, high efficiency. mdpi.com | Direct carboxylation of 3-formylthiophene. |

The development of these emerging catalytic approaches holds significant promise for the efficient and sustainable synthesis of this compound and its analogs. Future research will likely focus on combining these catalytic C-H functionalization strategies to achieve a highly convergent and atom-economical synthesis of the target molecule.

Reactivity of the Aldehyde Group in Condensation and Addition Reactions

The formyl group at the 5-position of the thiophene ring is a primary site for a variety of nucleophilic addition and condensation reactions, characteristic of aldehydes. These reactions provide a powerful means to extend the carbon skeleton and introduce new functional groups.

Prominent among these are condensation reactions such as the Knoevenagel and Wittig reactions. The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, catalyzed by a weak base. bhu.ac.inresearchgate.neteurekaselect.com For instance, reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals and functional polymers. bhu.ac.inguidechem.com The reaction proceeds through the formation of a carbanionic intermediate from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.gov

The Wittig reaction offers another route to alkenes with high regioselectivity. guidechem.com This reaction employs a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine (B44618) oxide. The use of stabilized ylides in this reaction typically leads to the formation of (E)-alkenes.

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), weak base (e.g., piperidine), solvent (e.g., ethanol), room temperature. bhu.ac.innih.gov | α,β-Unsaturated carbonyl or nitrile |

| Wittig Reaction | Phosphorus ylide (e.g., methyl (triphenylphosphoranylidene)acetate), solvent (e.g., THF), room temperature. guidechem.com | Substituted alkene |

Ester Hydrolysis and Transesterification Reactions

The methyl ester group at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or transesterification to form different esters. These transformations are typically catalyzed by acids or bases.

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate salt, which is protonated upon acidic workup to give 5-formylthiophene-3-carboxylic acid.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. This is a reversible process, and the equilibrium can be driven towards the carboxylic acid by using a large excess of water.

Transesterification allows for the conversion of the methyl ester into other esters, for example, by reacting with a different alcohol, such as ethanol (B145695) or benzyl (B1604629) alcohol, in the presence of an acid or base catalyst. researchgate.net The reaction equilibrium can be shifted by using the alcohol as the solvent. organic-chemistry.org Sodium borohydride has also been reported to mediate the transesterification of methyl esters in ethanol. researchgate.net

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Ester Hydrolysis (Base-catalyzed) | Aqueous base (e.g., NaOH or KOH), heat, followed by acidic workup. | 5-Formylthiophene-3-carboxylic acid |

| Transesterification (Acid-catalyzed) | Alcohol (e.g., ethanol), acid catalyst (e.g., H₂SO₄), heat. organic-chemistry.org | Corresponding new ester (e.g., Ethyl 5-formylthiophene-3-carboxylate) |

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring in this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the formyl and the methoxycarbonyl groups. In benzene (B151609) systems, such groups are typically meta-directing. However, in thiophenes, the directing effects are more complex. The preferred site of substitution is generally the position adjacent to the sulfur atom (the α-position). In this molecule, both α-positions (C2 and C5) are occupied. Therefore, electrophilic substitution would be expected to occur at one of the β-positions (C4).

Considering the directing effects of the existing substituents, the formyl group at C5 and the methoxycarbonyl group at C3 would both direct an incoming electrophile to the C4 position. Therefore, electrophilic substitution reactions such as nitration or bromination are expected to be highly regioselective, yielding the 4-substituted product. For instance, bromination with N-bromosuccinimide (NBS), a common reagent for introducing bromine onto aromatic rings, would likely yield Methyl 4-bromo-5-formylthiophene-3-carboxylate. youtube.comyoutube.commasterorganicchemistry.com

Directed Metalation and Functionalization of the Thiophene Core

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. For thiophene, which has a high intrinsic acidity at the C2 position, a strong DMG is often required to direct metalation to other positions. rsc.org

In this compound, both the formyl and the ester groups have the potential to act as DMGs. The carbonyl oxygen of these groups can coordinate with a lithium reagent, such as n-butyllithium. Given the positions of these groups, it is plausible that they could direct metalation to the C4 position. This would generate a lithium intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position, providing a route to polysubstituted thiophenes.

Redox Chemistry Involving the Formyl Moiety

The formyl group of this compound can undergo both reduction and oxidation, offering pathways to other important functional groups.

The aldehyde can be selectively reduced to a primary alcohol, yielding Methyl 5-(hydroxymethyl)thiophene-3-carboxylate. A key challenge in this transformation is the potential for the concomitant reduction of the ester group. However, mild reducing agents like sodium borohydride (NaBH₄) are known to reduce aldehydes much more readily than esters under standard conditions. researchgate.netias.ac.in Therefore, careful control of reaction conditions should allow for the selective reduction of the formyl group.

Conversely, the formyl group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, silver oxide (Ag₂O) is a mild reagent that can effectively oxidize aldehydes to carboxylic acids without affecting other functional groups. researchgate.net More potent oxidizing agents like potassium permanganate (KMnO₄) can also be used, although care must be taken to avoid over-oxidation or degradation of the thiophene ring. researchgate.net This oxidation would lead to the formation of thiophene-2,4-dicarboxylic acid monomethyl ester.

| Transformation | Reagent | Product |

|---|---|---|

| Reduction of Aldehyde | Sodium Borohydride (NaBH₄) researchgate.netias.ac.in | Methyl 5-(hydroxymethyl)thiophene-3-carboxylate |

| Oxidation of Aldehyde | Silver(I) Oxide (Ag₂O) researchgate.net | Thiophene-2,4-dicarboxylic acid monomethyl ester |

Academic Research Trajectories for Methyl 5 Formylthiophene 3 Carboxylate

The presence of both a reactive formyl group and a modifiable carboxylate group on a stable thiophene (B33073) core makes Methyl 5-formylthiophene-3-carboxylate a molecule of interest for synthetic chemists. Research involving this compound often utilizes the differential reactivity of its functional groups. For example, the formyl group can undergo condensation reactions with various nucleophiles to build more complex side chains, while the ester can be hydrolyzed at a later stage to introduce a carboxylic acid functionality. This strategic manipulation allows for the construction of intricate molecular architectures, which is a key focus in the development of new bioactive compounds and functional materials.

Chemical and Physical Properties

This compound is a solid, appearing as a white to yellow or brown powder. sigmaaldrich.com It is characterized by the following properties:

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₃S chemscene.com |

| Molecular Weight | 170.19 g/mol chemscene.com |

| IUPAC Name | methyl 5-formyl-3-thiophenecarboxylate sigmaaldrich.com |

| CAS Number | 67808-66-6 chemscene.com |

| Physical Form | White to Yellow to Brown or Gray Solid sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Synthesis and Reactions

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the formylation of a pre-existing thiophene-3-carboxylate derivative. For instance, the Vilsmeier-Haack reaction, which employs a mixture of dimethylformamide and phosphorus oxychloride, is a widely used method for introducing a formyl group onto an aromatic ring. wikipedia.org Alternatively, the oxidation of a corresponding hydroxymethylthiophene derivative can also yield the desired aldehyde.

The reactivity of this compound is dominated by its two functional groups. The aldehyde moiety can participate in a wide range of reactions, including:

Wittig Reaction: To form alkenes.

Knoevenagel Condensation: With active methylene (B1212753) compounds.

Reductive Amination: To produce secondary and tertiary amines.

Oxidation: To yield the corresponding carboxylic acid.

Reduction: To form the corresponding alcohol.

The methyl ester group can be hydrolyzed under acidic or basic conditions to the carboxylic acid, which can then be further functionalized.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton (around 9-10 ppm), the two aromatic protons on the thiophene ring (in the aromatic region, typically 7-8 ppm), and the methyl protons of the ester group (around 3-4 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the aldehyde and the ester, as well as for the carbons of the thiophene ring and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester groups, typically in the region of 1650-1750 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.19 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as the formyl or methoxy (B1213986) group.

Applications in Research

The unique combination of functional groups on a thiophene scaffold makes this compound a valuable building block in several areas of research.

Applications of Methyl 5 Formylthiophene 3 Carboxylate in Complex Molecular Synthesis

Synthesis of Novel Heterocyclic Systems

The strategic positioning of the formyl and carboxylate groups in Methyl 5-formylthiophene-3-carboxylate facilitates its use in cyclization and condensation reactions to form a variety of fused heterocyclic systems.

Thiophene-Fused Ring Systems (e.g., Thiophene[3,2-b]pyrroles)

This compound is an important precursor for the synthesis of thieno[3,2-b]pyrroles, a class of compounds with significant interest in materials science and medicinal chemistry. The synthesis often proceeds through a multi-step sequence wherein the formyl and carboxylate functionalities are key to forming the fused pyrrole ring.

One established method for constructing the thieno[3,2-b]pyrrole skeleton is the Fiesselmann thiophene (B33073) synthesis. While direct examples starting from this compound are not extensively detailed, the synthesis of related structures, such as methyl-5-aryl-3-hydroxythiophene-2-carboxylates, is a key step in producing 2-(hetero)aryl-substituted thieno[3,2-b]indoles nih.gov. This methodology highlights the utility of thiophene carboxylates in building complex fused systems.

Another relevant synthetic strategy is the Gewald reaction, a versatile method for the synthesis of 2-aminothiophenes, which are common precursors to thieno[2,3-b]pyrroles arkat-usa.org. Although direct application of this compound in a Gewald reaction to form thieno[3,2-b]pyrroles is not explicitly documented in the reviewed literature, the principles of the reaction suggest its potential utility after appropriate modification of the starting material.

A closely related compound, methyl 5-formyl-4-nitrothiophene-2-carboxylate, has been shown to undergo reaction with methyl thioglycolate to form 2,5-disubstituted thieno[3,2-b]thiophenes mdpi.com. This reaction underscores the reactivity of the formyl group in cyclization reactions to create fused thiophene systems.

The following table summarizes a synthetic approach to a related thieno[3,2-b]indole system.

| Starting Material | Key Reaction | Intermediate | Final Product Class |

|---|---|---|---|

| 2-bromo-3-(hetero)arylacrylates and methylthioglycolate | Fiesselmann Synthesis | Methyl-5-aryl-3-hydroxythiophene-2-carboxylates | 2-(hetero)aryl-substituted thieno[3,2-b]indoles |

Pyrido- and Pyrimidine-Based Derivatives

The construction of pyrido- and pyrimidine-based derivatives fused to a thiophene ring often involves the cyclocondensation of a suitably functionalized thiophene with a reagent that provides the necessary atoms for the new ring. The formyl and carboxylate groups of this compound are ideal for such transformations.

General synthetic strategies for thieno[2,3-d]pyrimidines often start from 2-aminothiophene-3-carboxylates, which can be synthesized via the Gewald reaction arkat-usa.orgevitachem.com. While a direct pathway from this compound is not explicitly detailed, its conversion to a 2-aminothiophene derivative would open up this synthetic route.

For instance, the synthesis of thieno[3,2-b]pyridine-5-carboxylic acid has been achieved from 3-azido-2-formylthiophene through a reaction with pyruvic acid, demonstrating the utility of a formylthiophene in constructing a fused pyridine (B92270) ring achemblock.com. This suggests that this compound could undergo similar transformations.

The following table outlines a general approach to thienopyrimidine synthesis.

| Thiophene Precursor | Cyclization Reagent | Fused Heterocycle |

|---|---|---|

| 2-Aminothiophene-3-carboxylate | Formamide or other C1 sources | Thieno[2,3-d]pyrimidin-4-one |

Pyrazole and Indazole Conjugates

This compound is a valuable precursor for the synthesis of thiophene-pyrazole conjugates. The aldehyde functionality is typically first condensed with an active methylene (B1212753) compound, such as an acetophenone derivative, to form a chalcone. This thiophene-containing chalcone then undergoes a cyclocondensation reaction with a hydrazine derivative to yield the pyrazole ring.

This multi-step synthesis allows for a high degree of molecular diversity, as various substituted acetophenones and hydrazines can be employed researchgate.netambeed.com. The resulting thiophene-pyrazole hybrids are of significant interest due to their potential biological activities researchgate.net.

The table below illustrates the general synthetic sequence for preparing thiophene-pyrazole conjugates starting from a formylthiophene.

| Step | Reactants | Product |

|---|---|---|

| 1. Claisen-Schmidt Condensation | This compound derivative and a substituted acetophenone | Thiophene-containing chalcone |

| 2. Cyclocondensation | Thiophene-containing chalcone and a hydrazine derivative | Thiophene-pyrazole conjugate |

Construction of Macrocyclic and Polymeric Structures

The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of macrocycles and polymers. The formyl and carboxylate groups can participate in reactions to form larger cyclic or linear structures.

While specific examples of macrocyclization using this compound were not found in the reviewed literature, the general principles of macrocycle synthesis often involve the reaction of two different functional groups on a linear precursor. The aldehyde and ester moieties of this compound could potentially be utilized in such a manner.

In the realm of polymer chemistry, thiophene derivatives are widely used to create conducting polymers. The synthesis of thiophene-based polyesters has been reported, for example, from dimethyl 2,5-thiophenedicarboxylate nih.gov. This indicates that thiophene carboxylates can be used as monomers in polymerization reactions. It is plausible that this compound, after suitable modification, could be incorporated into polymeric chains.

Role in Natural Product Analogues Synthesis

Thiophene-containing compounds are found in some natural products, and synthetic thiophene derivatives are often used as building blocks in the synthesis of natural product analogues researchgate.net. The structural features of this compound make it a potential starting material for the construction of such analogues.

The synthesis of complex molecules, including natural products, often relies on a building block approach where smaller, functionalized molecules are combined in a stepwise manner nih.gov. While direct examples of the use of this compound in the total synthesis of natural product analogues were not identified in the reviewed literature, its reactive functional groups make it a candidate for such synthetic endeavors.

Medicinal Chemistry and Pharmacological Investigations of Methyl 5 Formylthiophene 3 Carboxylate Derivatives

Design and Synthesis of Biologically Active Analogues

The design of biologically active analogues based on the methyl 5-formylthiophene-3-carboxylate core often employs structure-based drug design methodologies. nih.gov The synthesis of these derivatives is achieved through various established chemical reactions that modify the core structure to interact with specific biological targets.

A common synthetic strategy involves the modification of the formyl group at the 5-position. For instance, this aldehyde can be reduced to a hydroxymethyl group, which is then converted to a bromomethyl group, creating a key intermediate: methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate. nih.govnih.gov This intermediate serves as a crucial building block for introducing larger molecular fragments. The synthesis can proceed via N-alkylation of various heterocyclic systems, such as 6-bromoindole or 6-bromoindazole, to produce potential inhibitors of bacterial enzymes. nih.govnih.gov

Another approach involves multicomponent reactions (MCRs), such as the Gewald reaction, which allows for the one-pot synthesis of highly substituted thiophene (B33073) derivatives. nih.govmdpi.com These methods are efficient, reduce waste, and allow for the creation of diverse chemical libraries for biological screening. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are also utilized to synthesize thiophene derivatives by forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents. nih.gov These synthetic strategies allow chemists to systematically alter the structure of the parent compound to enhance its biological activity and drug-like properties. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of this compound derivatives with their biological targets. These studies involve systematically altering the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For thiophene-based histone deacetylase (HDAC) inhibitors, SAR analyses have revealed key structural features necessary for potent activity. Studies on a series of thiol-based HDAC inhibitors showed that the position of substituents on a linked pyrazole ring was critical; compounds with substituents at the N-1 position of the pyrazole exhibited superior activity compared to those substituted at the N-2 position. nih.gov Furthermore, the nature of the functional group at the terminus of an N-1'-alkyl chain significantly influenced inhibitory potency, with a carboxyl group being more favorable than a hydroxyl group, which in turn was much better than an alkyl group. nih.gov

In the context of antibacterial agents targeting colistin-resistant bacteria, the position of substituents on a phenyl group attached to the 5-position of the thiophene ring was found to be important. A derivative with a piperidin-4-yloxy group in the ortho position of the phenyl ring showed higher antibacterial activity compared to derivatives where this group was in the para position. frontiersin.org These SAR insights are vital for the rational design of more potent and selective compounds based on the this compound scaffold. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes, demonstrating the versatility of this chemical scaffold in targeting different biological pathways.

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Inhibition of DAAO can increase D-serine levels in the brain, which is a therapeutic strategy being explored for conditions like schizophrenia where NMDA receptor dysfunction is implicated. nih.gov While various compounds have been identified as DAAO inhibitors, the development of potent and selective inhibitors remains an active area of research. nih.govmdpi.comgoogle.com Thiophene-based compounds represent a class of molecules that can be explored for DAAO inhibition, leveraging the thiophene core as a scaffold for designing novel inhibitors.

Bacterial cystathionine γ-lyase (CGL) is an enzyme responsible for producing hydrogen sulfide (B99878) (H2S) in major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. H2S protects these bacteria from oxidative stress and contributes to antibiotic resistance. nih.gov Inhibiting bacterial CGL can enhance the efficacy of antibiotics, making it a promising strategy to combat drug-resistant infections. nih.govresearchgate.net

Researchers have synthesized derivatives of this compound as potential bacterial CGL inhibitors. nih.govnih.gov A key synthetic intermediate, methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate, was used to create compounds by linking the thiophene moiety to 6-bromoindole and 6-bromoindazole scaffolds. nih.gov These novel compounds were designed to act as antibiotic potentiators, and their ability to enhance the antimicrobial activity of gentamicin was assessed. nih.govnih.gov

Table 1: Bacterial Cystathionine γ-Lyase Inhibitors

| Compound | Core Scaffold | Building Blocks | Target Application |

|---|---|---|---|

| MNS2 | 3-Aminothiophene-2-carboxylate | 6-bromoindole, methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | Antibiotic Potentiator |

| MNS3 | 3-Aminothiophene-2-carboxylate | 6-bromoindazole, methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | Antibiotic Potentiator |

| MNS4 | 3-Aminothiophene-2-carboxylate | 6-bromoindazole, methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | Antibiotic Potentiator |

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins. nih.gov The overexpression of certain HDACs is associated with various cancers, making them important targets for anticancer drug development. mdpi.com HDAC inhibitors have emerged as a promising class of cancer therapeutics. youtube.com

Thiophene-based compounds have been developed as HDAC inhibitors. nih.gov In one study, a series of thiophene-based hydroxamate derivatives were synthesized to improve the physicochemical properties of earlier lead compounds. These new analogues demonstrated potent antiproliferative and antimigrated activities in vitro. nih.gov One particular compound from this series, 10h , not only showed promising in vitro activity but also exhibited excellent in vivo antitumor effects in a mouse xenograft model of breast cancer. nih.gov This highlights the potential of the thiophene scaffold as a framework for developing effective anticancer agents that function through HDAC inhibition. nih.gov

Table 2: Thiophene-Based HDAC Inhibitors and Anticancer Activity

| Compound ID | Scaffold Type | Biological Activity Noted | Model |

|---|---|---|---|

| 10h | Thiophene-based hydroxamate | Potent antiproliferative and antimigrated activities | In vitro |

| 10h | Thiophene-based hydroxamate | Excellent antitumor activities | In vivo (MDA-MB-231 xenograft model) |

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. nih.gov The mGluR5 subtype is of particular interest as a target for treating various neurological and psychiatric disorders, including inflammatory pain. There is evidence that mGluR5 can form a physical association, or heteromer, with the mu opioid receptor (MOR). nih.gov

Targeting this putative MOR-mGluR5 heteromer is a novel strategy for developing potent analgesics. Bivalent ligands have been designed to simultaneously interact with both receptors. These ligands consist of a pharmacophore related to a mu agonist (like oxymorphone) and an mGluR5 antagonist, connected by a spacer of a specific length. nih.gov The thiophene scaffold, due to its structural versatility, can be incorporated into the design of such ligands to optimize their binding and functional activity at the mGluR5 component of the heteromer, potentially leading to new therapies for inflammatory pain. nih.gov

Cholinesterase Inhibition

Derivatives of thiophene have been investigated for their potential as cholinesterase inhibitors, which are crucial in the management of conditions like Alzheimer's disease. researchgate.net The core structure of these compounds allows for modifications that can influence their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov

Research into novel thiophene derivatives has demonstrated significant inhibitory activity. For instance, a series of newly synthesized thiophene compounds were evaluated using the Ellman method, with donepezil serving as the reference standard. mdpi.com Certain derivatives exhibited more potent inhibition of acetylcholinesterase than donepezil. mdpi.com Specifically, compound IIId (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) showed 60% inhibition, a notable increase compared to the 40% inhibition by donepezil under the same conditions. mdpi.com Other derivatives such as IIIa , VIb , VIg , and VIh also displayed superior inhibitory activity, ranging from 51.67% to 56.67%. mdpi.com

Similarly, studies on furan-based bioisosteres, which share structural similarities with thiophenes, have provided insights into the potential of such scaffolds. Synthesized (5-formylfuran-2-yl) methyl benzoate derivatives were tested against both AChE and BChE. The compounds showed inhibitory activity in the micromolar range, with IC50 values for AChE as low as 3.25 µM and for BChE as low as 8.45 µM. researchgate.net These findings underscore the potential of heterocyclic aldehydes, including thiophene-based structures, as a foundation for developing new cholinesterase inhibitors. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Thiophene Derivatives

| Compound | Chemical Name | % Inhibition of AChE | Reference |

|---|---|---|---|

| IIId | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% | mdpi.com |

| IIIa | Not specified | 56.67% | mdpi.com |

| VIb | Not specified | 56.6% | mdpi.com |

| VIh | Not specified | 51.67% | mdpi.com |

| Donepezil (Reference) | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | 40% | mdpi.com |

Antimicrobial and Anticancer Potentials

The thiophene scaffold is a prominent feature in many compounds developed for antimicrobial and anticancer applications. researchgate.net Its derivatives have been extensively synthesized and evaluated for these biological activities.

Antimicrobial Activity: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net For example, novel derivatives of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates were found to be most active against the fungal strain Candida albicans. nuph.edu.ua In another study, newly synthesized thiophene-2-carboxamide derivatives showed that 3-amino substituted compounds had higher antibacterial activity against both Gram-positive and Gram-negative bacteria than their 3-hydroxy or 3-methyl counterparts. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives (7a-c ) showed inhibition ranging from 40.0% to 86.9%. nih.gov

Further research on thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate revealed that compounds 7b and 8 had antimicrobial activity comparable to standard drugs like ampicillin and gentamicin against all tested bacteria. researchgate.net Additionally, a series of 2-ethylhexyl 5-bromothiophene-2-carboxylates were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi. The derivative 4F , 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, was particularly effective, showing a minimum inhibitory concentration (MIC) of 3.125 mg/mL. mdpi.com

Anticancer Potential: The thiophene ring is considered a valuable pharmacophore in the design of anticancer agents. mdpi.comresearchgate.net Its derivatives have been shown to inhibit a wide range of cancer-specific protein targets. researchgate.net For instance, novel compounds featuring a thiophene carboxamide scaffold, such as MB-D1 , MB-D2 , and MB-D4 , exhibited promising antiproliferative effects against MCF-7 (breast), HT-29 (colon), and A375 (melanoma) cell lines at concentrations between 50 and 100 μM. mdpi.com Another derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate), showed anticancer activity against various cell lines including lymphoma, leukemia, breast adenocarcinoma, pancreatic carcinoma, and malignant melanoma, with 50% cytotoxic concentrations (CC50) in the micromolar range. mdpi.com

A study focusing on amino-thiophene derivatives identified compound 15b as having increased growth inhibition of A2780 and A2780CP ovarian cancer cell lines, with IC50 values of 12±0.17 μM and 10±0.15 μM, respectively. researchgate.net These values are comparable to the standard drug Sorafenib. researchgate.net

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | Activity (IC50/CC50) | Reference |

|---|---|---|---|

| 15b | A2780 (Ovarian) | 12 ± 0.17 µM | researchgate.net |

| 15b | A2780CP (Ovarian) | 10 ± 0.15 µM | researchgate.net |

| Sorafenib (Reference) | A2780 (Ovarian) | 7.5 ± 0.54 µM | researchgate.net |

| Sorafenib (Reference) | A2780CP (Ovarian) | 9.4 ± 0.14 µM | researchgate.net |

| F8 | Various | µM range | mdpi.com |

Anti-Inflammatory and Antiviral Activities

Anti-Inflammatory Activity: Thiophene-based compounds are recognized as privileged structures for designing novel anti-inflammatory agents. nih.govnih.gov Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The anti-inflammatory properties of commercial drugs like Tinoridine and Tiaprofenic acid are attributed to their thiophene core. nih.govnih.gov Structural features frequently associated with the anti-inflammatory activity of thiophene derivatives include the presence of carboxylic acid, ester, amine, and amide groups. nih.govnih.gov For instance, one thiophene derivative was found to inhibit the 5-LOX enzyme with an IC50 of 29.2 µM, an activity linked to the methyl and methoxy (B1213986) groups in its structure. nih.gov In another study, thiophenic derivatives with methyl and chlorine substituents demonstrated anti-inflammatory activity comparable to sodium diclofenac in a carrageenan-induced paw edema model, reducing inflammation by up to 48.94%. nih.gov

Antiviral Activity: The thiophene scaffold has also been incorporated into compounds with significant antiviral properties. nih.gov Novel derivatives of benzothiazole-2-thiophene S-glycoside were synthesized and tested against a panel of viruses. nih.gov Three compounds, in particular, showed substantial activity against Herpes Simplex Virus-1 (HSV-1), with viral reduction of 80% or more. nih.gov Two of these compounds also demonstrated a reduction of over 50% in Coxsackievirus B4 (CBV4) and Hepatitis C virus (HCVcc). nih.gov Specifically, compound 6c reduced HSV-1 by 83.3% and both CBV4 and HCVcc by 63.3%, while compound 8c was the most potent against HSV-1 with an 86.7% reduction. nih.gov Other research has explored isothiazolecarbonitrile derivatives, which are structurally related to thiophenes, as anti-rhinovirus agents, finding that compounds with bulky substituents were the most effective. nih.gov

Table 3: Antiviral Activity of Thiophene Derivatives

| Compound | Virus | % Viral Reduction | Reference |

|---|---|---|---|

| 6c | HSV-1 | 83.3% | nih.gov |

| 6c | CBV4 | 63.3% | nih.gov |

| 6c | HCVcc | 63.3% | nih.gov |

| 6d | HSV-1 | 80% | nih.gov |

| 6d | CBV4 | 50% | nih.gov |

| 8c | HSV-1 | 86.7% | nih.gov |

| 8c | CBV4 | 66.7% | nih.gov |

| 8c | HCVcc | 66.7% | nih.gov |

Drug Discovery and Lead Optimization Strategies

The thiophene ring is a critical scaffold in drug discovery and lead optimization due to its unique chemical properties and biological versatility. mdpi.com Its aromaticity and planarity can enhance binding to biological receptors, while its structure allows for diverse functionalization to improve potency and selectivity. mdpi.com Small structural modifications to a lead compound can have a significant impact on its pharmacokinetic properties, making the thiophene ring an attractive starting point for medicinal chemists. wiley.com

In the context of anticancer drug development, thiophene carboxamide scaffolds have emerged as promising candidates. mdpi.com Structure-activity relationship (SAR) studies are crucial in optimizing these leads. For example, in the development of antiproliferative agents, it was found that the nature and position of substitutions on the thiophene ring dictate which cancer-specific signaling pathways are inhibited. researchgate.net The introduction of different functional groups can modulate the compound's ability to target proteins like kinases or apoptosis modulators. mdpi.com This strategic modification is a cornerstone of lead optimization, aiming to enhance efficacy while minimizing off-target effects. The electron delocalization of the sulfur atom within the π-system contributes to thiophene's behavior as a reactive analog of benzene (B151609), reinforcing its utility as a pharmacophore with a wide range of biological effects. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 5 Formylthiophene 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Methyl 5-formylthiophene-3-carboxylate, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. The two protons on the thiophene (B33073) ring are in different chemical environments and would appear as two doublets, a result of being coupled to each other. The methyl protons of the ester group (-OCH₃) would present as a sharp singlet, usually in the δ 3.8-4.0 ppm range.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The carbonyl carbons of the aldehyde and the ester would be the most deshielded, appearing far downfield (δ > 160 ppm). The carbons of the thiophene ring would resonate in the aromatic region (typically δ 120-150 ppm), with their exact shifts influenced by the electron-withdrawing effects of the formyl and carboxylate substituents. The methyl carbon of the ester would be found much further upfield.

Conformational Analysis: NMR is also a powerful technique for studying dynamic processes, such as the rotation around single bonds. For amides and esters, it is possible to observe different conformers (e.g., s-cis and s-trans) if the rotational barrier is high enough, leading to a duplication of NMR signals. Variable-temperature NMR experiments can be used to study these dynamics and calculate the energy barriers between conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde Proton (H-C=O) | ~9.9 | - |

| Thiophene Proton (H-2) | ~8.3 (d) | ~145 |

| Thiophene Proton (H-4) | ~8.1 (d) | ~135 |

| Methyl Protons (-OCH₃) | ~3.9 (s) | ~52 |

| Aldehyde Carbon (-C HO) | - | ~185 |

| Ester Carbonyl Carbon (-C OOCH₃) | - | ~162 |

| Thiophene Carbon (C-5) | - | ~148 |

| Thiophene Carbon (C-3) | - | ~138 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com

For this compound, several key vibrational bands would be expected:

Carbonyl Stretching (νC=O): Two distinct, strong absorption bands would be prominent in the IR spectrum. The aldehyde carbonyl stretch typically appears around 1680-1700 cm⁻¹, while the ester carbonyl stretch is found at a higher frequency, around 1720-1740 cm⁻¹.

Thiophene Ring Vibrations: The C=C stretching vibrations of the aromatic thiophene ring generally appear in the 1350-1530 cm⁻¹ region. iosrjournals.org The C-S stretching modes are typically found between 600-900 cm⁻¹. iosrjournals.org

C-H Vibrations: Aromatic C-H stretching from the thiophene ring is observed above 3000 cm⁻¹. The aldehyde C-H stretch shows characteristic bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, making it useful for analyzing the thiophene ring and C-S bond vibrations. nih.gov

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Thiophene Ring | C=C Stretch | 1350 - 1530 | Medium-Variable |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

| Thiophene Ring | C-S Stretch | 600 - 900 | Medium-Weak |

| Thiophene Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde | C-H Stretch | 2720, 2820 | Medium-Weak |

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. slideshare.net For this compound (C₇H₆O₃S), the molecular weight is 170.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z = 170.

The fragmentation of the molecular ion is highly predictable and provides structural confirmation. wikipedia.org Energetically unstable molecular ions break down into smaller, more stable fragments. wikipedia.org Key fragmentation pathways for this molecule would include:

α-cleavage: Loss of a hydrogen radical (•H) from the aldehyde, resulting in an [M-1]⁺ peak at m/z 169.

Loss of the formyl radical (•CHO): Cleavage next to the aromatic ring, leading to an [M-29]⁺ peak at m/z 141. miamioh.edu

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage at the ester group, producing an [M-31]⁺ peak at m/z 139.

Formation of the thiophene ring fragment: Loss of the entire methyl carboxylate group (•COOCH₃) would yield a fragment at m/z 111.

These fragmentation patterns are crucial for confirming the identity and connectivity of the substituents on the thiophene ring. researchgate.net

Table 3: Expected Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Lost Neutral/Radical |

|---|---|---|

| 170 | [C₇H₆O₃S]⁺• (Molecular Ion) | - |

| 169 | [M - H]⁺ | •H |

| 141 | [M - CHO]⁺ | •CHO |

| 139 | [M - OCH₃]⁺ | •OCH₃ |

| 111 | [M - COOCH₃]⁺ | •COOCH₃ |

Single-Crystal X-ray Diffraction for Solid-State Structure and Molecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. unimi.it This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation in the solid state. unimi.it

For this compound, an SCXRD analysis would reveal:

Planarity: The extent to which the thiophene ring and its substituents (formyl and methyl carboxylate groups) are coplanar. nih.gov

Molecular Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces.

Intermolecular Interactions: The analysis would identify non-covalent interactions such as C-H···O or C-H···S hydrogen bonds and potential π–π stacking between adjacent thiophene rings. These interactions are critical in dictating the material's bulk properties. nih.gov

While a specific crystal structure for this exact compound may not be publicly available, data from similar thiophene derivatives provide insight into the expected structural features. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Thiophene Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.62 |

| b (Å) | 12.80 |

| c (Å) | 7.21 |

| β (°) | 92.97 |

| Volume (ų) | 518.9 |

| Z (molecules/cell) | 2 |

Note: Data is representative and based on a similar thiophene structure for illustrative purposes. semanticscholar.org

Powder X-ray Diffraction in Material Characterization

When growing single crystals of sufficient size and quality for SCXRD is not feasible, Powder X-ray Diffraction (PXRD) becomes an essential tool. researchgate.netjst.go.jp PXRD is performed on a microcrystalline powder and provides a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. icdd.com

The applications of PXRD for this compound include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a pattern calculated from single-crystal data can confirm the identity and purity of the bulk material.

Polymorph Screening: Organic molecules can often crystallize in multiple forms (polymorphs), each with a unique crystal structure and properties. PXRD is a primary method for identifying and distinguishing between these polymorphs.

Crystallinity Assessment: The sharpness of the diffraction peaks provides a qualitative measure of the sample's crystallinity. Broader peaks indicate smaller crystallite sizes or lattice strain.

For organic semiconductors, the ability to determine crystal structure from powder data is a significant advantage, as it provides crucial information about molecular packing which influences electronic properties. aip.orgnih.gov

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. quora.com Conjugated systems, such as the one in this compound, absorb light in the UV or visible range, promoting electrons from lower-energy molecular orbitals (like π orbitals) to higher-energy ones (like π* orbitals).

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λₘₐₓ) is sensitive to the extent of conjugation and the nature of the substituents. The electron-withdrawing formyl and ester groups can influence the energy levels of the molecular orbitals, typically causing a shift in the absorption wavelength. For similar thiophene derivatives, these absorptions often occur in the 250-400 nm range. researchgate.netnih.gov

Photoluminescence (PL) spectroscopy investigates the emission of light from a molecule after it has been electronically excited. Many thiophene-based materials are known to be fluorescent, emitting light as the excited electron returns to the ground state. PL spectroscopy can provide insights into the excited-state properties, including the emission wavelength and quantum yield, which are important for applications in materials science, such as in organic light-emitting diodes (OLEDs). nist.gov The study of PL spectra can reveal information about the material's purity and the presence of different conformations or aggregation states. researchgate.net

Table 5: Expected Optical Properties

| Property | Technique | Expected Observation |

|---|---|---|

| Maximum Absorption (λₘₐₓ) | UV-Visible Spectroscopy | ~280 - 350 nm |

| Electronic Transition Type | UV-Visible Spectroscopy | π → π* |

| Emission | Photoluminescence | Potential fluorescence in the blue-green region |

Computational Chemistry and Theoretical Modeling of Methyl 5 Formylthiophene 3 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are instrumental in elucidating the electronic properties and reactivity of Methyl 5-formylthiophene-3-carboxylate. These calculations can determine various molecular properties and reactivity descriptors that are crucial for understanding the chemical behavior of the molecule.

DFT studies on related thiophene (B33073) derivatives, such as thiophene-2-carboxamides and nitro-substituted thiophene-3-carboxylates, have provided valuable insights that can be extrapolated to this compound. bohrium.comresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

In a study on thiophene-2-carboxamide derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed that the HOMO and LUMO energy values were significantly influenced by the nature of the substituents on the thiophene ring. researchgate.net For a series of thiophene-2-carboxamide derivatives, the HOMO energies ranged from -5.58 to -5.91 eV, while the LUMO energies ranged from -1.99 to -2.73 eV. The resulting HOMO-LUMO energy gaps were between 3.11 and 3.83 eV. researchgate.net These values indicate that the electronic properties can be finely tuned by chemical modifications.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are useful for predicting the sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored in red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For thiophene derivatives, the MEP analysis typically shows negative potential around the oxygen atoms of the carboxylate and formyl groups, as well as the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic interaction.

Table 1: Representative DFT-Calculated Properties for Substituted Thiophene Derivatives

| Property | Description | Representative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 4.0 eV |

| Dipole Moment | Measure of the polarity of the molecule | 2.0 to 5.0 Debye |

Note: The values presented are representative ranges based on studies of various substituted thiophene derivatives and may not correspond to the exact values for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with biological targets such as proteins.

MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in solution or within a protein binding site). For this compound, key conformational features would include the orientation of the methyl ester and formyl groups relative to the thiophene ring. These simulations can also provide insights into the stability of protein-ligand complexes over time.

In studies of thiophene derivatives as potential enzyme inhibitors, MD simulations have been used to assess the stability of the ligand within the active site of the target protein. mdpi.com For example, a 100-nanosecond MD simulation of a thiophene carboxamide derivative bound to the colchicine-binding site of tubulin showed the formation of a stable and compact ligand-protein complex. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to evaluate the stability of the complex. Lower and stable RMSD values suggest a stable binding mode.

Furthermore, MD simulations can elucidate the specific interactions that contribute to binding affinity, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. In the case of a thiophene carboxamide derivative, MD simulations revealed a new π-cationic interaction between the electron-rich thiophene ring and a lysine (B10760008) residue in the binding pocket, which contributed to the improved binding profile. mdpi.com

Molecular Docking and Binding Energy Predictions for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein receptor. Molecular docking studies can provide valuable information on the potential biological targets of this compound and the key interactions driving its binding.

In molecular docking simulations, the ligand is placed in the binding site of a receptor, and its conformational space is explored to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower docking scores generally indicate a higher binding affinity.

Several studies have reported the molecular docking of thiophene derivatives against various biological targets. For instance, thiophene-3-carboxamide (B1338676) derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in inflammatory responses. nih.gov In another study, thiophene carbohydrazide (B1668358) analogues were docked against the folate receptor α (FRα), a target in cancer therapy. bepls.com The designed compounds showed binding affinities ranging from -8.2 to -11.0 kcal/mol. bepls.com

The docking results can also reveal the specific amino acid residues involved in the interaction. For example, the analysis of docking poses might show hydrogen bonding between the formyl or carboxylate groups of this compound and polar residues in the receptor's active site. The thiophene ring itself can participate in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Representative Molecular Docking Scores of Thiophene Derivatives against Various Receptors

| Thiophene Derivative Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference |

| Thiophene Carbohydrazides | Folate Receptor α (FRα) | -8.2 to -11.0 | bepls.com |

| Thiazole Carboxamides | Cyclooxygenase-2 (COX-2) | -5.5 to -6.6 | nih.gov |

| Thiophene Carboxamides | Tubulin (Colchicine Site) | -7.0 to -9.0 | mdpi.com |

Note: These scores are for different classes of thiophene derivatives and are presented for illustrative purposes. The actual binding affinity of this compound would depend on the specific target protein.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). In QM/MM simulations, a small, chemically active part of the system (e.g., the ligand and the key residues in the active site of an enzyme) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a computationally less expensive MM force field. This approach allows for the study of chemical reactions and other electronic phenomena in large biological systems.

QM/MM methods are particularly useful for investigating enzyme-catalyzed reactions involving thiophene-containing substrates or inhibitors. For example, QM/MM could be used to study the mechanism of action of an enzyme that metabolizes this compound or to understand how it inhibits a particular enzyme. The calculations can provide detailed information about the transition states, activation energies, and reaction pathways.

In the context of this compound, a QM/MM study could be designed to investigate its interaction with a target enzyme. The QM region would typically include the ligand and the side chains of the amino acids that are directly involved in binding or catalysis. The rest of the protein and the surrounding solvent would constitute the MM region. Such a study could provide a detailed understanding of the binding energetics and the electronic effects that govern the interaction.

Predictive Modeling for Drug-Likeness and ADME Properties

Predictive modeling for drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial step in the early stages of drug discovery. These in silico methods use computational models to predict the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify candidates with favorable profiles and to flag potential liabilities.

Several computational tools and web servers, such as SwissADME and pkCSM, are available for predicting the ADME properties of small molecules. nih.govmdpi.com These tools use various models based on a large dataset of known drugs and experimental data to make their predictions.

For a molecule like this compound, these predictive models can estimate a range of properties, including:

Lipophilicity (logP): The octanol-water partition coefficient, which affects absorption and distribution.

Water Solubility (logS): The solubility of the compound in water, which is important for administration and distribution.

Gastrointestinal (GI) Absorption: The extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: The ability of the compound to cross the blood-brain barrier.

Cytochrome P450 (CYP) Inhibition: The potential of the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Drug-likeness Rules: Compliance with rules such as Lipinski's rule of five, which provides a qualitative assessment of the likelihood that a compound will be an orally active drug.

Studies on various thiophene derivatives have utilized these predictive models. For example, in a study of pyridine (B92270) and thiophene-containing chalcones, all the synthesized derivatives were found to satisfy ADME properties with no predicted toxicological risks. nih.gov

Table 3: Predicted ADME and Physicochemical Properties for a Representative Thiophene Derivative

| Property | Predicted Value/Classification | Importance |

| Molecular Weight | < 500 g/mol | Oral bioavailability |

| logP | 1.0 - 3.0 | Absorption and distribution |

| logS | Moderately to poorly soluble | Formulation and bioavailability |

| GI Absorption | High | Oral drug potential |

| BBB Permeation | No | Reduced central nervous system side effects |

| Lipinski's Rule of Five | 0 violations | Drug-likeness |

Note: These are generalized predictions based on typical values for small drug-like molecules and may not be the exact values for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study chemical bonding and electronic structure. It provides a localized picture of the electron density in a molecule, which is more intuitive and closer to the classical Lewis structure concept than the delocalized molecular orbitals obtained from standard quantum chemistry calculations.

NBO analysis can provide valuable information about:

Natural Atomic Charges: The charge distribution on each atom in the molecule.

Hybridization: The hybridization of atomic orbitals involved in bonding.

Bond Orders: The nature of the chemical bonds (single, double, triple).

Intramolecular Interactions: The delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which can indicate hyperconjugative or steric interactions.